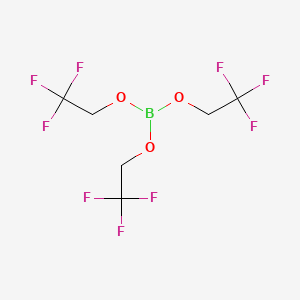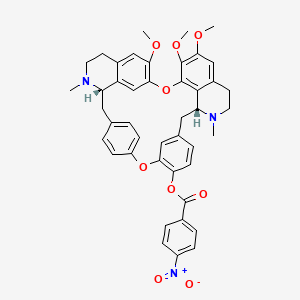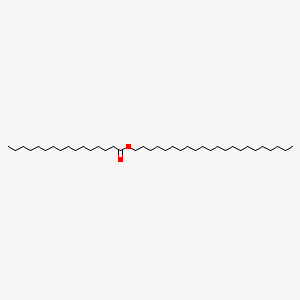
无水奎诺托拉斯特钠
描述
Quinotolast sodium anhydrous is an antiallergic . It inhibits histamine, LTC4 and PGD2 release in a concentration-dependent manner . Its CAS number is 101193-62-8 .
Molecular Structure Analysis
The molecular formula of Quinotolast sodium anhydrous is C17H11N6NaO3 . Its molecular weight is 370.30 . The IUPAC name for this compound is sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide .Physical And Chemical Properties Analysis
The exact mass of Quinotolast sodium anhydrous is 370.08 . Its elemental composition is C, 55.14; H, 2.99; N, 22.70; Na, 6.21; O, 12.96 .科学研究应用
昆虫表皮硬化中的氧化化学
无水奎诺托拉斯特钠在儿茶酚胺的氧化化学中起作用,特别是在昆虫表皮硬化的背景下。研究表明,某些氧化作用产生醌甲基作为关键的反应中间体,有助于昆虫表皮的硬化,这对于昆虫的生存和发育至关重要 (Sugumaran, 2000)。
调节心律失常效应
该化合物对研究调节奎尼丁等药物的心律失常效应具有重要意义。一项研究强调了其在理解与晚期钠电流 (I(Na)) 相互作用及其对心脏心律失常的影响中的作用,这对于开发更安全的药理治疗至关重要 (Wu et al., 2008)。
生物组织中钠浓度图谱
磁共振成像技术的进步利用该化合物绘制了生物组织中的钠浓度图谱。这有助于评估细胞活力的变化,为医学诊断和研究做出了重大贡献 (Leroi et al., 2018)。
电导率研究
无水奎诺托拉斯特钠用于研究电导率,特别是了解各种有机化合物和离子在水溶液中的导电行为,这在电化学和材料科学等领域具有重要意义 (Klofutar & Šegatin, 2007)。
钠离子可充电电池的高能有机正极
钠离子电池有机电极的研究探索了与无水奎诺托拉斯特钠相关的醌衍生物的使用。这项研究对于开发可持续的储能解决方案至关重要 (Kim et al., 2015)。
增强土壤和材料稳定性
其应用延伸到土壤稳定过程,其中与无水奎诺托拉斯特钠相关的无水钠化合物已被用作地质聚合物粘合剂中的活化剂,从而增强了材料的强度特性 (Yu et al., 2020)。
作用机制
Quinotolast sodium anhydrous inhibits the release of histamine and the generation of leukotriene (LT) C4 and prostaglandin (PG) D2 from dispersed human lung cells . It shows a significant inhibition of inflammatory mediators from human dispersed lung cells . It also shows strong inhibitory effects on histamine and peptide leukotrienes release from guinea pig lung fragments or mouse cultured mast cells .
属性
IUPAC Name |
sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWRMHFRRXOQH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N6NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinotolast sodium anhydrous | |
CAS RN |
101193-62-8 | |
| Record name | Quinotolast sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101193628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINOTOLAST SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8K8E99F1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene](/img/structure/B1662674.png)





![5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B1662686.png)



